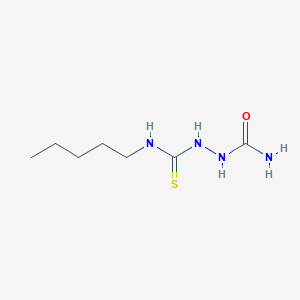![molecular formula C25H22BrN3O2S2 B14745169 N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide CAS No. 5311-89-7](/img/structure/B14745169.png)
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Méthodes De Préparation
The synthesis of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core . The bromophenyl group is then introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . The final step involves the coupling of the brominated benzothiazole with 3-butoxy-benzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Analyse Des Réactions Chimiques
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its antidiabetic effects . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide): This compound also exhibits significant biological activities and is used in similar applications.
2-substituted benzothiazoles: These compounds have been widely studied for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown promising results in the treatment of tuberculosis and other infectious diseases.
Propriétés
Numéro CAS |
5311-89-7 |
|---|---|
Formule moléculaire |
C25H22BrN3O2S2 |
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
N-[[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]carbamothioyl]-3-butoxybenzamide |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)29-25(32)28-20-12-11-17(26)15-19(20)24-27-21-9-4-5-10-22(21)33-24/h4-12,14-15H,2-3,13H2,1H3,(H2,28,29,30,32) |
Clé InChI |
UBGDZVBEZILOGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



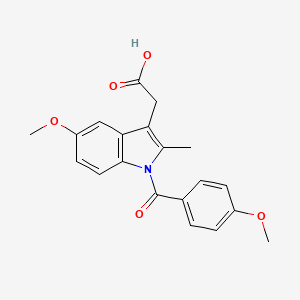
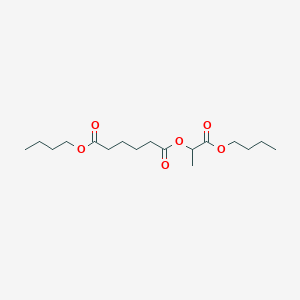
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
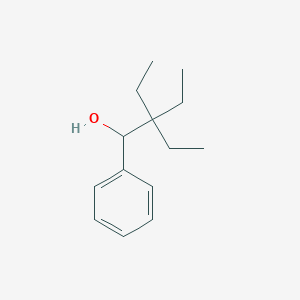
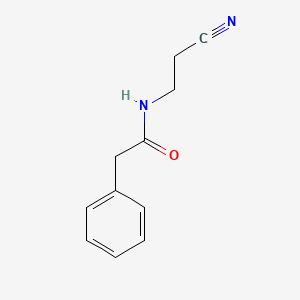
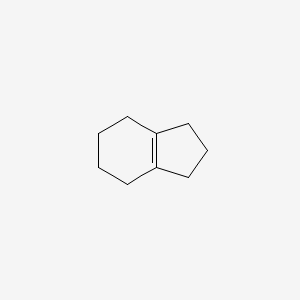

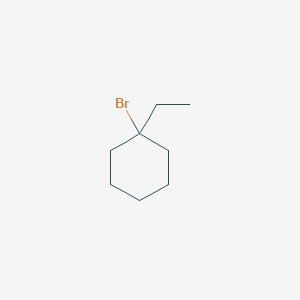
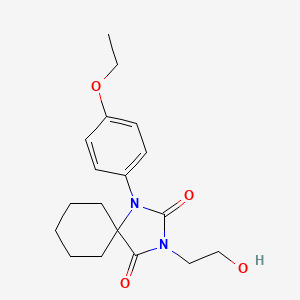
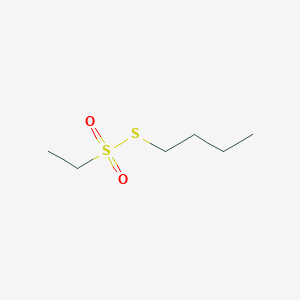
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)

